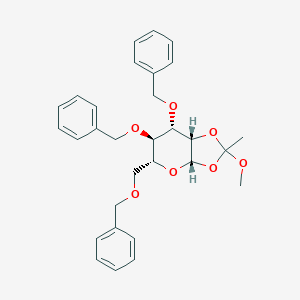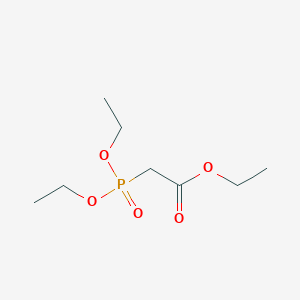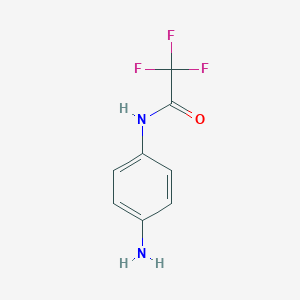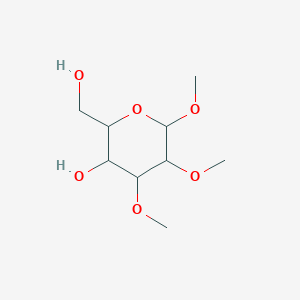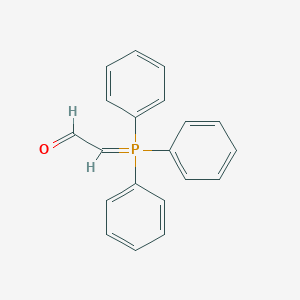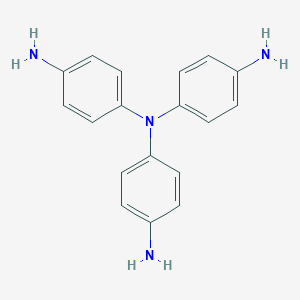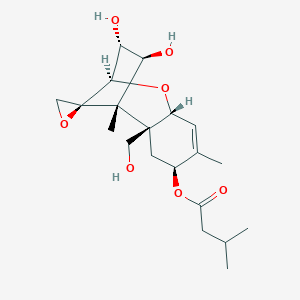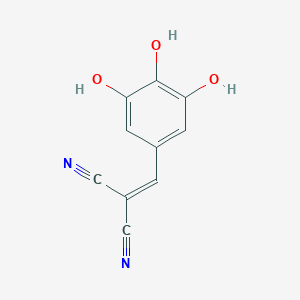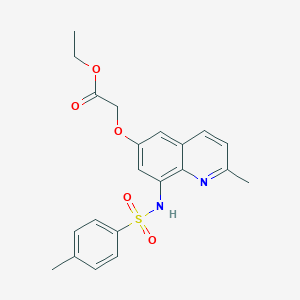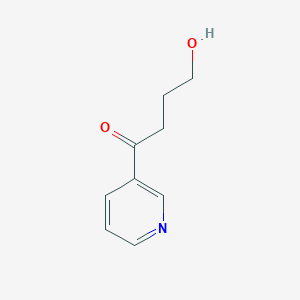
4-Hydroxy-1-(3-pyridyl)-1-butanone
概要
説明
Synthesis Analysis
The synthesis of HPB involves several chemical reactions starting from 3-pyridine carboxaldehyde. The process includes the conversion of this precursor to a dithiane derivative, followed by condensation and selective hydrolysis steps. The use of deuterium labeling techniques has allowed for the synthesis of an internal standard for the analysis of HPB in biological samples, highlighting its importance in toxicological studies (Lin et al., 1993).
科学的研究の応用
As an Internal Standard in Analyzing Adducts
This compound is used as an internal standard for analyzing hemoglobin and DNA adducts of tobacco-specific nitrosamines, which are critical in understanding tobacco-related health risks (Lin et al., 1993).
Inhibitor of Metabolic Activation of Carcinogens
Analogs of 4-Hydroxy-1-(3-pyridyl)-1-butanone can effectively inhibit the metabolic activation of NNK, a potent lung carcinogen, demonstrating its potential in chemoprevention (Desai et al., 1995).
Metabolic Precursor to Adducts
It serves as a metabolic precursor to hemoglobin and DNA adducts, playing a significant role in the biological processing of carcinogens (Peterson et al., 1990).
Formation of Hemoglobin Adducts
This compound forms hemoglobin adducts in rats and is released upon treatment with acid or base, indicating its role in the metabolism of tobacco-specific nitrosamines (Carmella & Hecht, 1987).
High-Pressure Liquid Chromatography Assay
An assay developed using this compound allows for the determination of the extent of metabolism of tobacco-specific nitrosamines in microsomal preparations, aiding in understanding their metabolic pathways (Peterson et al., 1991).
Detection in Smokers' Tissues
It can be detected in target tissues and lung tissue from smokers, serving as an indicator of exposure to tobacco-specific carcinogens like NNK and NNN (Wang et al., 2003).
Role in Cancer Diagnosis
The compound's ability to release from DNA or hemoglobin has been used as a dosimeter of tobacco-specific nitrosamine exposure in various studies, aiding in the diagnosis and understanding of cancer (Peterson et al., 2003).
Detection in Urinary Biomarkers
It is key in the quantitation of urinary biomarkers for metabolic activation of tobacco-specific carcinogens in smokers, providing insights into cancer risks (Jing et al., 2014).
Implications in Tobacco-Related Cancers
The compound has been implicated in the metabolic processing of NNK, a tobacco-specific carcinogen believed to be a causative agent for human lung cancer (Murphy et al., 1997).
将来の方向性
特性
IUPAC Name |
4-hydroxy-1-pyridin-3-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,11H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXUGZHJVRHQGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208240 | |
| Record name | 4-Hydroxy-1-(3-pyridyl)-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-1-(3-pyridyl)-1-butanone | |
CAS RN |
59578-62-0 | |
| Record name | 4-Hydroxy-1-(3-pyridyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59578-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydoxy-1-(3-pyridyl)-1-butanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059578620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-1-(3-pyridyl)-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXY-1-(3-PYRIDYL)-1-BUTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z79CGY64XC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Hydroxy-1-(3-pyridinyl)-1-butanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062402 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

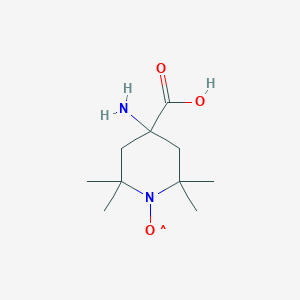

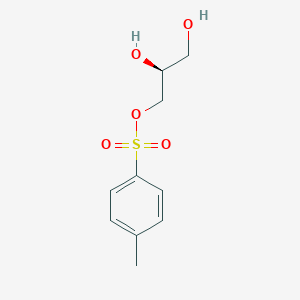
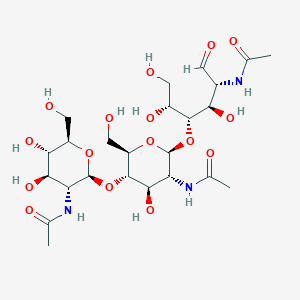
![s-Triazolo[3,4-a]phthalazine](/img/structure/B13923.png)
